Introduction: The Strategic Importance of 5,6-Diaminonicotinonitrile
Introduction: The Strategic Importance of 5,6-Diaminonicotinonitrile
An In-depth Technical Guide to 5,6-Diaminonicotinonitrile: Properties, Reactivity, and Applications
5,6-Diaminonicotinonitrile is a highly functionalized pyridine derivative that has garnered significant attention in synthetic and medicinal chemistry. Its structure, featuring vicinal (ortho) amino groups on a pyridine ring appended with a cyano group, makes it a potent and versatile building block. The strategic placement of these functional groups—two nucleophilic amines adjacent to each other and an electron-withdrawing nitrile—dictates its reactivity, primarily as a precursor for the synthesis of fused heterocyclic systems.
This guide provides a comprehensive overview of the chemical properties, core reactivity, and practical applications of 5,6-Diaminonicotinonitrile, with a focus on its pivotal role in the construction of pteridine scaffolds, which are central to numerous biologically active molecules. This document is intended for researchers and professionals in drug discovery and development who require a deep, field-proven understanding of this key intermediate.
PART 1: Physicochemical and Spectroscopic Profile
Characterizing a starting material is a foundational step in any synthetic workflow. The identity and purity of 5,6-Diaminonicotinonitrile are typically confirmed through a combination of physical measurements and spectroscopic analysis.
Physicochemical Properties
The fundamental properties of 5,6-Diaminonicotinonitrile are summarized below. These values are critical for determining appropriate solvents, reaction temperatures, and storage conditions.
| Property | Value | Source |
| CAS Number | 107238-27-7 | [1] |
| Molecular Formula | C₆H₆N₄ | N/A |
| Molecular Weight | 134.14 g/mol | N/A |
| Appearance | Off-white to brown solid | N/A |
| Purity | Typically ≥98% | [1] |
| Storage Conditions | Store in a cool, dry, well-ventilated area. Keep container tightly closed. Air sensitive. | [2] |
Spectroscopic Data Interpretation
While raw spectra are instrument-dependent, the expected spectral features provide a reliable fingerprint for structural verification.[3][4][5][6]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the protons of the two amino groups. The aromatic protons will appear as singlets in the aromatic region, with their specific chemical shifts influenced by the positions of the amino and cyano groups. The amine protons typically appear as broad singlets, and their chemical shift can vary depending on the solvent and concentration.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The nitrile carbon (C≡N) will have a characteristic chemical shift in the 115-120 ppm range. The four aromatic carbons will appear in the 100-160 ppm range, with the carbons directly attached to the nitrogen atoms showing significant shifts.
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Key absorption bands to look for include:
-
N-H stretching: A pair of bands in the 3200-3500 cm⁻¹ region, characteristic of the primary amino groups.
-
C≡N stretching: A sharp, medium-intensity band around 2220-2230 cm⁻¹, confirming the presence of the nitrile group.
-
C=C and C=N stretching: Multiple bands in the 1400-1650 cm⁻¹ region, corresponding to the pyridine ring vibrations.
-
-
Mass Spectrometry (MS): In mass spectrometry, the molecule is expected to show a prominent molecular ion peak (M⁺) at m/z = 134, corresponding to its molecular weight.
PART 2: Chemical Reactivity and Mechanistic Insights
The synthetic utility of 5,6-Diaminonicotinonitrile is dominated by the reactivity of its ortho-diamine functionality. These two adjacent nucleophilic centers are perfectly positioned to undergo cyclocondensation reactions with 1,2-dielectrophilic species.[7][8][9]
Core Reactivity: Cyclocondensation to Form Pteridines
The most prominent application of 5,6-Diaminonicotinonitrile is in the synthesis of pteridines, a class of bicyclic heterocycles composed of fused pyrimidine and pyrazine rings.[10][11] Pteridine derivatives are of immense biological importance, forming the core of molecules like folic acid and biopterin.[10][12]
The reaction is a classic example of a condensation reaction, specifically a Gabriel-Isay condensation, where a 5,6-diaminopyrimidine (in this case, a pyridine analog) reacts with a 1,2-dicarbonyl compound (e.g., glyoxal, biacetyl, or an α-keto ester) to form the pyrazine ring of the pteridine system.[11][13]
The general mechanism involves a two-step process:
-
Initial Condensation: One of the amino groups attacks a carbonyl group of the 1,2-dicarbonyl compound, forming a Schiff base (imine) intermediate after dehydration.
-
Intramolecular Cyclization: The second amino group then attacks the remaining carbonyl group, leading to an intramolecular cyclization. A final dehydration step yields the aromatic pteridine ring.
This reaction is highly efficient and regioselective, providing a straightforward entry into complex heterocyclic scaffolds that are central to many drug discovery programs.[14][15][16]
Caption: Generalized workflow for pteridine synthesis via condensation.
PART 3: Experimental Protocol: Synthesis of a Pteridine Derivative
This section provides a representative, self-validating protocol for the synthesis of a pteridine derivative from 5,6-Diaminonicotinonitrile. The causality behind each step is explained to provide field-proven insight.
Objective: To synthesize 6,7-dimethyl-2-cyanopteridine via condensation with biacetyl (2,3-butanedione).
Methodology:
-
Reagent Preparation and Safety:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5,6-Diaminonicotinonitrile (1.34 g, 10 mmol).
-
Causality: Starting with a precisely weighed amount of the limiting reagent is crucial for accurate yield calculations.
-
Add 30 mL of ethanol. Stir to dissolve or suspend the solid.
-
Causality: Ethanol is a common solvent for these reactions as it dissolves the reactants to a reasonable extent and has an appropriate boiling point for reflux.
-
CRITICAL SAFETY: All operations must be conducted in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[2][17] 5,6-Diaminonicotinonitrile can cause skin and eye irritation.[2][18]
-
-
Reaction Execution:
-
To the stirred suspension, add biacetyl (2,3-butanedione) (0.95 g, 11 mmol, 1.1 equivalents) dropwise.
-
Causality: A slight excess of the dicarbonyl compound ensures the complete consumption of the more valuable diamine starting material.
-
Add 3-4 drops of glacial acetic acid.
-
Causality: The reaction is often catalyzed by a weak acid, which protonates a carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality: Heating provides the necessary activation energy for the condensation and dehydration steps. TLC allows for real-time monitoring to determine the point of maximum product formation and avoid degradation from prolonged heating.
-
-
Product Isolation and Purification:
-
After the reaction is complete (as indicated by TLC), remove the flask from the heat source and allow it to cool to room temperature, then place it in an ice bath for 30 minutes.
-
Causality: Cooling the solution significantly decreases the solubility of the product, promoting its precipitation or crystallization out of the solvent.
-
Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold ethanol (2 x 10 mL) to remove any soluble impurities.
-
Causality: Using cold solvent for washing minimizes the loss of the desired product, which may have some slight solubility.
-
Dry the solid product under vacuum to obtain the crude 6,7-dimethyl-2-cyanopteridine.
-
-
Characterization:
-
Confirm the structure and assess the purity of the final product using the spectroscopic methods outlined in Part 1 (NMR, IR, MS).
-
Determine the melting point and calculate the final yield.
-
Caption: Step-by-step experimental workflow for pteridine synthesis.
PART 4: Safety and Handling
Working with any chemical intermediate requires strict adherence to safety protocols. The information below is synthesized from material safety data sheets (MSDS).
-
Hazard Identification: 5,6-Diaminonicotinonitrile is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][17][18][19]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.[2][20]
-
Skin Protection: Handle with gloves. Wear a lab coat or other protective clothing to prevent skin exposure.[2][17]
-
Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood. If dust is generated, use a NIOSH/MSHA-approved respirator.[2]
-
-
First-Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[18]
-
In Case of Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[2][17]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][17]
-
If Swallowed: Do NOT induce vomiting. Clean mouth with water and get medical attention.[18]
-
-
Fire-Fighting Measures:
Conclusion
5,6-Diaminonicotinonitrile stands out as a high-value synthetic intermediate due to its pre-organized ortho-diamine functionality. Its primary reactivity profile is centered on highly efficient cyclocondensation reactions, providing a direct and reliable route to pteridine-based heterocyclic systems. For drug development professionals and medicinal chemists, understanding the properties, reactivity, and handling of this compound is essential for leveraging its potential in the synthesis of novel therapeutic agents. Its strategic utility ensures its continued importance in the landscape of modern organic synthesis.
References
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- Fisher Scientific, SAFETY DATA SHEET for 5,6-diamino-pyrimidinedione sulfate (structurally related). (N/A).
- Fisher Scientific, SAFETY DATA SHEET for 1,5-Diaminopentane (general diamine safety). (N/A).
- CymitQuimica, 5,6-Diaminonicotinonitrile Product Information. (Accessed Jan 12, 2026).
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- Bello, J.E., et al. Biosynthesis of Pteridines in Insects: A Review. MDPI, 2021.
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- De Clercq, E., et al. 5-azacytosine compounds in medicinal chemistry: current stage and future perspectives. Future Medicinal Chemistry, 2012.
- Ross, B.D. Application of NMR spectroscopy in medicinal chemistry and drug discovery. PubMed - NIH.
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